molecular formula C5HBr2Cl2NO B573038 2,4-Dibromo-5,6-dichloropyridin-3-ol CAS No. 1345472-11-8

2,4-Dibromo-5,6-dichloropyridin-3-ol

Cat. No. B573038
CAS RN: 1345472-11-8
M. Wt: 321.777
InChI Key: ZGYANUDOWXOVGB-UHFFFAOYSA-N
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Description

“2,4-Dibromo-5,6-dichloropyridin-3-ol” is a chemical compound with the CAS Number: 1345472-11-8 . It has a linear formula of C5HBr2Cl2NO . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H . This indicates that the compound contains 5 carbon atoms, 1 hydrogen atom, 2 bromine atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 321.78 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Halogenated Pyridines Reactions : Halogenated pyridines like 2,4-dibromo-5,6-dichloropyridin-3-ol are involved in reactions with sodium isopropanethiolate and methanethiolate, leading to products of mono- or bis-substitution. These pyridines also react with sodium methoxide to yield mono-substituted products, indicating their reactivity and potential applications in organic synthesis (Testaferri et al., 1985).

  • Selective Functionalization : Dichloropyridines, similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, can be selectively functionalized at various sites. This selective functionalization allows for the creation of diverse chemical structures, useful in developing new compounds and materials (Marzi et al., 2001).

  • Suzuki-Miyaura Reactions : In Suzuki-Miyaura reactions, 3,5-dibromo-2,6-dichloropyridine, a compound similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, is used to synthesize tetraarylpyridines. These reactions are important in the synthesis of complex organic molecules, indicating the potential application of similar halogenated pyridines in advanced organic synthesis (Reimann et al., 2015).

  • Sonogashira Cross-Coupling Reactions : 3,5-Dibromo-2,6-dichloropyridine, a close analogue of 2,4-dibromo-5,6-dichloropyridin-3-ol, is used in Sonogashira cross-coupling reactions to synthesize alkynylpyridines. This application shows the versatility of such halogenated pyridines in creating complex organic structures (Reimann et al., 2017).

Electrochemical Studies

  • Electroreduction of Dihalopyridines : Studies on the electroreduction of dihalopyridines like 2,6-dichloropyridine and 2,5-dibromopyridine provide insights into the electrochemical properties of halogenated pyridines. These studies are crucial for understanding the electrochemical behavior of similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Kashti-Kaplan & Kirowa-Eisner, 1979).

Theoretical and Computational Studies

  • Substitute Mechanism Studies : Theoretical studies on the mechanism of chlorine radical reactions with halopyridines, including the formation of various dichloropyridines, provide insights into the chemical behavior and potential reactions of 2,4-dibromo-5,6-dichloropyridin-3-ol (Yang Kun, 2004).

  • Gas Phase Photochemical Studies : Quantum chemistry studies on the photochemical chlorination of chloropyridines help in understanding the reaction mechanisms that could apply to similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Hao Jin, 2005).

properties

IUPAC Name

2,4-dibromo-5,6-dichloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYANUDOWXOVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718435
Record name 2,4-Dibromo-5,6-dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345472-11-8
Record name 3-Pyridinol, 2,4-dibromo-5,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5,6-dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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